molecular formula C21H26N2O4S B2816067 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 922004-59-9

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No. B2816067
CAS RN: 922004-59-9
M. Wt: 402.51
InChI Key: OIJSIOPBBVNHCW-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Heterocyclic Chemistry

Research into compounds with structural elements similar to the specified chemical, particularly those featuring oxazepine scaffolds and sulfonamide groups, demonstrates significant applications in enzyme inhibition and the synthesis of novel heterocycles. For example, primary sulfonamide functionality enables the construction of [1,4]oxazepine rings and acts as an enzyme prosthetic group in carbonic anhydrase inhibitors, indicating potential therapeutic applications (Sapegin et al., 2018). Similarly, research into the synthesis of complex heterocyclic structures, like 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate, showcases the chemical versatility and photophysical properties of these compounds, which could have implications in materials science and photodynamic therapy (Petrovskii et al., 2017).

Catalysis and Eco-friendly Synthesis

The development of eco-friendly synthesis methods for benzoxazepine and malonamide derivatives using heterogeneous catalytic systems in aqueous media highlights the emphasis on sustainability and efficiency in chemical synthesis processes. These methods not only provide a green alternative to traditional synthesis but also open pathways for the creation of new compounds with potential application in various domains, including pharmaceuticals and materials science (Babazadeh et al., 2016).

Advanced Materials and Optical Properties

Investigations into the synthesis and characterization of novel compounds, such as the study on dibenzo[b,f]pyrazolo[1,5-d][1,4]oxazepines, reveal the potential for creating materials with unique optical properties. These materials can be applied in areas ranging from sensors to organic electronics, demonstrating the broad impact of research on compounds with complex heterocyclic structures (Sapegin et al., 2012).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-12-9-13(2)15(4)19(14(12)3)28(25,26)23-16-7-8-18-17(10-16)22-20(24)21(5,6)11-27-18/h7-10,23H,11H2,1-6H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJSIOPBBVNHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide

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